

Methyl 2-azidoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

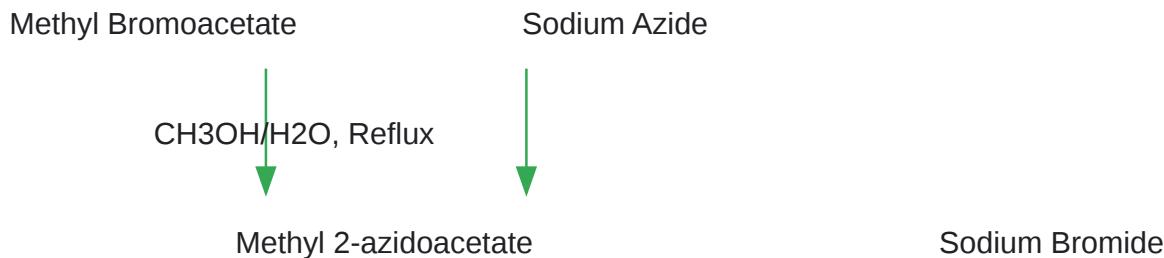
Compound of Interest

Compound Name: Methyl 2-azidoacetate

Cat. No.: B155556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

Methyl 2-azidoacetate is a versatile organic reagent widely utilized in synthetic chemistry, most notably for its application in bioorthogonal "click" chemistry. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectral data, and key applications, with a focus on practical utility for research and development. Detailed experimental protocols and safety considerations are also presented to ensure safe and effective handling and use of this compound.

Synthesis of Methyl 2-azidoacetate

The most common and efficient synthesis of **methyl 2-azidoacetate** involves the nucleophilic substitution of a haloacetate with an azide salt. A well-established and reliable protocol is the reaction of methyl bromoacetate with sodium azide in a biphasic solvent system.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthetic scheme for **Methyl 2-azidoacetate**.

Experimental Protocol

A detailed and reliable experimental procedure for the synthesis of **methyl 2-azidoacetate** has been published in *Organic Syntheses*.^[1] The following is a summary of that protocol:

Materials:

- Methyl bromoacetate
- Sodium azide (NaN₃)
- Methanol (MeOH)
- Water (H₂O)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a solution of methyl bromoacetate in methanol is prepared.^[1]
- A slurry of sodium azide in water is added to the flask in one portion.^[1] A mild exotherm may be observed.

- The reaction mixture is heated to a gentle reflux for approximately 2 hours.[1]
- After cooling to room temperature, the methanol is removed under reduced pressure.[1]
- The remaining residue is partitioned between diethyl ether and water.[1]
- The aqueous layer is extracted multiple times with diethyl ether.[1]
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield **methyl 2-azidoacetate** as a slightly yellow oil.[1]

Yields: 89-90%[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **methyl 2-azidoacetate** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C3H5N3O2	[2][3][4][5]
Molecular Weight	115.09 g/mol	[2][3][4]
Appearance	Slightly yellow oil / liquid	[1][6]
Boiling Point	158 °C	[3]
Density	1.182 g/cm ³	[3][7]
Flash Point	48 °C (118.4 °F)	[3][7]
CAS Number	1816-92-8	[2][3][5][8]

Spectral Data

The structural identity and purity of **methyl 2-azidoacetate** can be confirmed using various spectroscopic techniques.

Technique	Data	Reference(s)
¹ H NMR	(500 MHz, acetone-d6) δ: 3.77 (s, 3H), 4.04 (s, 2H)	[1]
¹ H NMR	(DMSO-d6)	[4]
Mass Spec.	GC-MS data available	[2] [4]
IR	Data available in spectral databases	

Safety and Handling

Methyl 2-azidoacetate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:[\[2\]](#)[\[6\]](#)

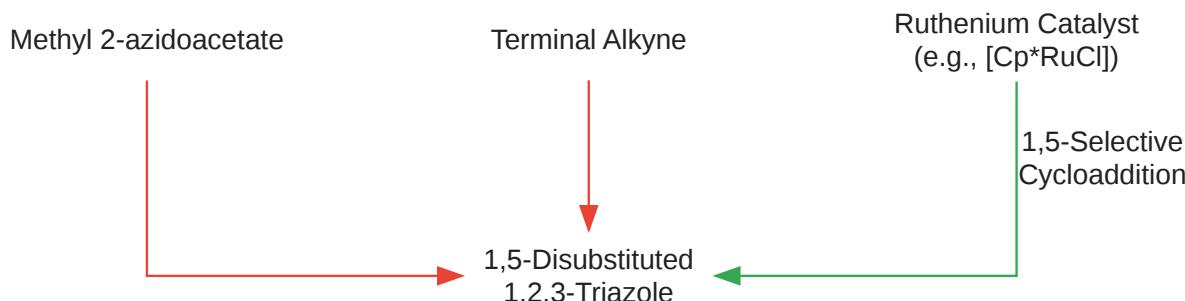
- H226: Flammable liquid and vapor.[\[2\]](#)[\[6\]](#)
- H315: Causes skin irritation.[\[2\]](#)[\[6\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[6\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[6\]](#)

Precautionary Statements (selected):[\[6\]](#)

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P261: Avoid breathing fumes, gas, mist, vapors, or spray.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Stability and Reactivity:

- Stable under recommended storage conditions.[6]
- Conditions to avoid include heat, flames, and sparks.[6]
- Incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.[6]


Storage: Store in a cool, dry, well-ventilated place. Recommended storage temperature is between 2°C - 8°C.[3]

Applications in Organic Synthesis

Methyl 2-azidoacetate is a valuable building block in organic synthesis, primarily due to the versatile reactivity of the azide functional group.

"Click" Chemistry: 1,3-Dipolar Cycloadditions

A prominent application of **methyl 2-azidoacetate** is in [3+2] cycloaddition reactions with alkynes to form triazoles. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, ruthenium-catalyzed reactions can selectively produce the 1,5-disubstituted regioisomer.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl 2-azidoacetate | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl 2-azidoacetate 95% | CAS: 1816-92-8 | AChemBlock [achemblock.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methyl azidoacetate | CAS#:1816-92-8 | Chemsoc [chemsoc.com]
- 8. Methyl azidoacetate [oakwoodchemical.com]
- 9. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-azidoacetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155556#synthesis-and-properties-of-methyl-2-azidoacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com